(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate
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Overview
Description
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The carboxylic acid group is a key functional group in organic chemistry, known for its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the piperazine ring with Boc and Fmoc groups. This can be achieved by reacting the piperazine with Boc anhydride and Fmoc chloride under basic conditions. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of an alcohol precursor or hydrolysis of an ester intermediate .
Industrial Production Methods
Industrial production of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The Boc and Fmoc protecting groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the piperazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid depends on its specific application. In peptide synthesis, the Boc and Fmoc groups protect the amine functionalities, preventing unwanted side reactions. The carboxylic acid group can participate in various chemical reactions, such as forming amide bonds with amines. The piperazine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid: Features both Boc and Fmoc protecting groups, making it versatile for peptide synthesis.
®-1-N-Boc-2-Piperazine carboxylic acid: Lacks the Fmoc group, offering fewer protection options.
®-1-N-Fmoc-2-Piperazine carboxylic acid: Lacks the Boc group, providing different reactivity and protection patterns
Uniqueness
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Biological Activity
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate is a complex organic compound notable for its potential biological applications, particularly in medicinal chemistry. This compound features a piperazine core modified with fluorenyl and carbamate functionalities, which may influence its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C25H28N2O6, with a molecular weight of approximately 452.5 g/mol. It possesses a unique stereochemistry that can affect its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C25H28N2O6 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | This compound |
CAS Number | 219312-90-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
- Receptor Binding : The fluorenyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier (BBB). This characteristic is crucial for compounds targeting CNS pathways.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.
Pharmacological Studies
Recent pharmacological studies have demonstrated the following activities:
- Antidepressant Effects : Compounds structurally similar to this compound have shown promise in animal models for depression, likely due to their interaction with serotonin receptors.
- Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a candidate for further exploration in anxiety disorder treatments.
Case Studies
- Study on CNS Effects : A study involving rodent models assessed the effects of similar piperazine derivatives on anxiety-like behaviors. Results indicated significant reductions in anxiety, correlating with alterations in neurotransmitter levels (e.g., serotonin and dopamine) .
- Metabolic Pathway Analysis : Another investigation focused on the metabolic pathways influenced by this compound, revealing inhibition of specific cytochrome P450 enzymes, which are critical for drug metabolism .
Properties
Molecular Formula |
C25H27N2O6- |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1 |
InChI Key |
ZVHNNCSUTNWKFC-OAQYLSRUSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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